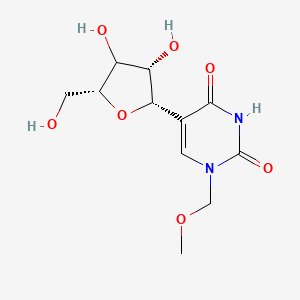
N1-Methoxymethyl pseudouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Methoxymethyl pseudouridine is a modified nucleoside derived from pseudouridine. It is a synthetic compound that has gained significant attention in recent years due to its applications in RNA-based therapeutics and vaccine development. This compound is known for its ability to enhance the stability and translational efficiency of mRNA, making it a valuable tool in molecular biology and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methoxymethyl pseudouridine typically involves the methylation of pseudouridineThe reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, along with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N1-Methoxymethyl pseudouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds.
Major Products
Applications De Recherche Scientifique
N1-Methoxymethyl pseudouridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of modified RNA molecules.
Biology: Enhances the stability and translational efficiency of mRNA, making it valuable in gene expression studies.
Medicine: Incorporated into mRNA vaccines to improve their efficacy and reduce immunogenicity.
Industry: Employed in the production of RNA-based therapeutics and diagnostics.
Mécanisme D'action
N1-Methoxymethyl pseudouridine exerts its effects by modifying the structure of RNA. The methoxymethyl group at the N1 position enhances the stability of the RNA molecule and reduces its recognition by the innate immune system. This modification allows for more efficient translation of the mRNA into proteins, leading to higher protein yields and improved therapeutic outcomes. The molecular targets include ribosomal RNA and various RNA-binding proteins involved in the translation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pseudouridine: The parent compound, known for its role in stabilizing RNA structures.
N1-Methylpseudouridine: Another derivative with similar applications in mRNA therapeutics.
5-Methylcytosine: A modified nucleoside used in epigenetic studies and RNA modifications.
Uniqueness
N1-Methoxymethyl pseudouridine is unique due to its methoxymethyl group, which provides enhanced stability and translational efficiency compared to other modified nucleosides. This makes it particularly valuable in the development of RNA-based vaccines and therapeutics, where stability and efficient protein production are critical .
Propriétés
Formule moléculaire |
C11H16N2O7 |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-19-4-13-2-5(10(17)12-11(13)18)9-8(16)7(15)6(3-14)20-9/h2,6-9,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7?,8+,9+/m1/s1 |
Clé InChI |
GIZXLWBUPHRANC-FAZFRDGJSA-N |
SMILES isomérique |
COCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canonique |
COCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















